5-Bromo-2,3-dihydro-1H-inden-2-YL acetate
Description
Significance of Dihydroindene Ring Systems in Chemical Synthesis
The dihydroindene ring system, also known as an indane system, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This structural motif is of considerable interest in synthetic chemistry due to its presence in a variety of molecules with significant biological and material properties. nih.gov Indane derivatives are recognized for their pharmacological and medicinal applications. nih.gov
The rigid conformation of the indane scaffold provides a defined three-dimensional arrangement for appended functional groups, which is a crucial aspect in the design of molecules intended to interact with biological targets. Furthermore, the fusion of an aromatic ring with an aliphatic ring offers distinct sites for chemical reactions, allowing for selective modifications on either part of the molecule. The development of synthetic routes to functionalized indanes is an active area of research, aimed at accessing novel structures for various applications.
Role of Halogenation in Modulating Molecular Reactivity and Functionalization
Halogenation is a fundamental process in organic chemistry that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into an organic compound. youtube.comchemistrytalk.org This process significantly alters the electronic properties and reactivity of the parent molecule. chemistrytalk.org Halogen atoms are highly electronegative, meaning they have a strong tendency to attract electrons. chemistrytalk.org Introducing a halogen, such as bromine, onto an aromatic ring like the one in the indane scaffold can have several important consequences:
Activation for Further Reactions: A carbon-halogen bond can serve as a "handle" for subsequent chemical transformations. Halogenated compounds are important precursors for creating new drugs because the halogen atom allows for selective modification through reactions like cross-coupling. taylorandfrancis.com This versatility is a cornerstone of modern synthetic strategy. jk-sci.com
Direction of Substitution: The halogen atom can influence the position of subsequent electrophilic substitution reactions on the aromatic ring.
Modification of Physicochemical Properties: The introduction of a halogen can impact properties such as lipophilicity, metabolic stability, and binding affinity, which are critical in medicinal chemistry. taylorandfrancis.com
Bromination, the introduction of a bromine atom, is a widely used halogenation reaction. jk-sci.com Brominated hydrocarbons are key intermediates in many synthetic pathways. nih.gov The bromine atom can be replaced by a wide variety of other functional groups, making brominated compounds exceptionally versatile building blocks for constructing more complex molecular architectures. numberanalytics.com
Academic Research Context of 5-Bromo-2,3-dihydro-1H-inden-2-YL Acetate (B1210297)
5-Bromo-2,3-dihydro-1H-inden-2-yl acetate is a specific example of a halogenated indane derivative. Its structure combines the indane scaffold with a bromine atom on the aromatic ring and an acetate group on the aliphatic ring. While extensive, dedicated studies on this single molecule are not broadly documented in top-tier academic journals, its existence and availability from chemical suppliers indicate its utility as a chemical intermediate or building block in research. chemicalbook.combldpharm.com
The academic interest in compounds of this type lies in their potential use in the synthesis of more complex molecules. For instance, the bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net The acetate group could be hydrolyzed to the corresponding alcohol, which can then be used in a variety of other chemical transformations.
Research involving related brominated heterocyclic and carbocyclic compounds is widespread, often focusing on the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netsciepub.commdpi.com Therefore, this compound is best understood as a specialized reagent or intermediate, likely synthesized for multi-step synthetic sequences aimed at producing complex target molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 862135-60-2 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOFGGLMITAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479853 | |
| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862135-60-2 | |
| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Chemical Transformations of 5 Bromo 2,3 Dihydro 1h Inden 2 Yl Acetate
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom attached to the aromatic ring of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297) is susceptible to nucleophilic substitution, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds, and aryl bromides are common substrates for these transformations. Several well-established methods can be employed to substitute the bromine atom with various carbon-based nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used for the synthesis of biaryl compounds. wikipedia.orgnih.gov For 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the 5-position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgmdpi.com
Heck Coupling: While not a direct substitution of the bromine with a carbon nucleophile in the same manner as Suzuki or Sonogashira, the Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.
| Reaction | Carbon Nucleophile | Catalyst System | Typical Base | Potential Product |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-2,3-dihydro-1H-inden-2-yl acetate |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | 5-Alkynyl-2,3-dihydro-1H-inden-2-yl acetate |
The formation of carbon-heteroatom bonds at the aromatic ring can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: This reaction is a versatile method for the synthesis of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orgacsgcipr.org This allows for the introduction of a wide range of amino groups at the 5-position of the dihydroindene ring. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and depends on the nature of the amine. libretexts.org
Reactions with Oxygen and Sulfur Nucleophiles: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods can also be employed for the coupling of aryl bromides with alcohols, phenols (alkoxylation), and thiols (thiolation) to form the corresponding aryl ethers and thioethers. nih.govnih.gov
| Reaction | Heteroatom Nucleophile | Catalyst System | Typical Base | Potential Product |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP/XPhos | NaOt-Bu, K₃PO₄ | 5-Amino-2,3-dihydro-1H-inden-2-yl acetate |
| Alkoxylation | Alcohol/Phenol | Pd(OAc)₂, DPEPhos | Cs₂CO₃ | 5-Alkoxy/Phenoxy-2,3-dihydro-1H-inden-2-yl acetate |
| Thiolation | Thiol | Pd(dba)₂, Xantphos | K₃PO₄ | 5-(Alkyl/Arylthio)-2,3-dihydro-1H-inden-2-yl acetate |
Transformations Involving the Acetate Ester Group
The acetate ester group at the 2-position of the dihydroindene ring is a key functional handle that can undergo several transformations, including hydrolysis, transesterification, and derivatization to other functional groups.
Hydrolysis: The acetate ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding alcohol, 5-bromo-2,3-dihydro-1H-inden-2-ol.
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid (e.g., H₂SO₄, HCl).
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base (e.g., NaOH, KOH) to produce the alcohol and the corresponding carboxylate salt. nih.gov
Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield 5-bromo-2,3-dihydro-1H-inden-2-yl formate.
| Reaction | Reagents | Conditions | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | Heat | 5-Bromo-2,3-dihydro-1H-inden-2-ol |
| Base-Catalyzed Hydrolysis | NaOH or KOH | Heat | 5-Bromo-2,3-dihydro-1H-inden-2-ol |
| Transesterification | R'OH, H⁺ or RO⁻ (cat.) | Varies | 5-Bromo-2,3-dihydro-1H-inden-2-yl R'-oate |
The acetate group can be modified to introduce other functionalities. After hydrolysis to the alcohol, the resulting hydroxyl group can be converted to a variety of other functional groups through standard organic transformations, such as oxidation to a ketone or substitution reactions after conversion to a better leaving group (e.g., tosylate or mesylate).
Electrophilic Aromatic Substitution on the Brominated Dihydroindene Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents: the bromine atom and the fused dihydroindene ring. The bromine atom is an ortho-, para-director, while the alkyl portion of the fused ring is also an ortho-, para-director.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. rsc.orgrsc.org The directing effects of the existing substituents will influence the position of the incoming nitro group.
Halogenation: Further halogenation of the aromatic ring can be achieved using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). tubitak.gov.tr
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, onto the aromatic ring using an acyl halide/anhydride (B1165640) or an alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. sigmaaldrich.comyoutube.comorganic-chemistry.orglibretexts.org The acylation reaction is generally preferred as it is less prone to polysubstitution and carbocation rearrangements. masterorganicchemistry.com
| Reaction | Reagents | Electrophile | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho or para to the dihydroindene ring |
| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho or para to the dihydroindene ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho or para to the dihydroindene ring |
Metal-Mediated Transformations of the Bromine Moiety
The aryl bromide moiety of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. While direct studies on the acetate compound are not extensively documented, research on the closely related precursor, 5-bromo-1-indanone (B130187), provides significant insight into the expected reactivity. The acetate group is generally stable under the conditions required for these coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. Studies have demonstrated the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with various arylboronic acids. researchgate.net These reactions provide a robust route to 5-aryl-substituted indanone derivatives, which can then be reduced and acetylated to the target compound's analogs. researchgate.net The efficiency of this transformation highlights its applicability to the 5-bromoindan scaffold. researchgate.net
| Boronic Acid Partner | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-1-indanone | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-(4-Methoxyphenyl)-1-indanone | researchgate.net |
| 4-Thiomethylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-(4-Thiomethylphenyl)-1-indanone | researchgate.net |
| 4-Ethylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-(4-Ethylphenyl)-1-indanone | researchgate.net |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process could be applied to this compound to introduce alkenyl substituents at the 5-position. Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), with a phosphine (B1218219) ligand and a base like triethylamine. organic-chemistry.orgtcichemicals.com
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. wikipedia.org The palladium-catalyzed coupling of the aryl bromide in the target molecule with primary or secondary amines would yield 5-amino-substituted indan (B1671822) derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier method. wikipedia.org This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of 5-alkynyl-2,3-dihydro-1H-inden-2-yl acetate derivatives, which are valuable intermediates for further synthetic transformations. organic-chemistry.org
Rearrangement Reactions of this compound
A comprehensive review of the scientific literature does not reveal specific studies focused on the rearrangement reactions of this compound. The indan scaffold is generally stable, and rearrangements would typically require specific, often harsh, reaction conditions or the presence of suitably positioned functional groups to facilitate skeletal reorganization. Theoretical possibilities could include acid-catalyzed rearrangements or Wagner-Meerwein type shifts under specific conditions, but such transformations have not been documented for this particular molecule.
Advanced Structural Analysis and Conformational Studies
Detailed Spectroscopic Elucidation for Structural Insights
Spectroscopic techniques are indispensable for confirming the chemical structure and exploring the conformational landscape of molecules in solution and the gas phase.
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure and stereochemistry of organic molecules in solution. copernicus.org By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the relative orientation of atoms can be established. nih.gov
For dihydroindene systems, the five-membered ring can adopt various conformations. NMR analysis, particularly of proton-proton (¹H-¹H) coupling constants, helps to define the puckering of this ring. The analysis of related compounds, such as 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate (B1210297), provides a template for understanding these systems. In such molecules, the signals from the methylene (B1212753) (CH₂) and methine (CH) protons of the five-membered ring provide crucial data on their spatial relationships. nih.gov The magnitude of the coupling constants between these protons is directly related to the dihedral angles between them, allowing for the deduction of the ring's preferred conformation. nih.gov
Table 1: Illustrative ¹H NMR Data for a Dihydroindene Acetate System Data based on a related compound, 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.40–7.60 | m |
| OCH | 6.0 | d |
| CHBr | 4.90 | dt |
| CH₂ | 3.50 | m |
Conformational analysis using NMR can distinguish between a single, rigid conformation and a dynamic equilibrium of multiple interconverting conformers. copernicus.orgmdpi.com Temperature-dependent NMR studies can further probe the energy barriers between different conformations.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer clues about its structure. For 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (C₁₁H₁₁BrO₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.
The fragmentation of this molecule under electron impact (EI) mass spectrometry is expected to follow predictable pathways based on its functional groups. Key fragmentation processes for esters often involve the loss of the acetoxy group or parts thereof. miamioh.edu Expected fragmentation pathways for this compound would include:
Loss of the acetate moiety: Cleavage of the C-O bond can lead to the loss of an acetic acid molecule (CH₃COOH, 60 Da) or a ketene (B1206846) molecule (CH₂CO, 42 Da).
Formation of an acylium ion: The fragment corresponding to the acetyl group, [CH₃CO]⁺ (m/z = 43), is a common and often abundant peak in the mass spectra of acetates. miamioh.edu
Cleavage of the bromo-indenyl fragment: The core 5-bromo-2,3-dihydro-1H-indenyl cation would also be an expected fragment. Further fragmentation of this ring system can occur, influenced by the bromine substituent. researchgate.net
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment peaks, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
X-ray Crystallographic Investigations of Dihydroindene Acetate Systems
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.
Crystallographic studies on analogous dihydroindene structures reveal key conformational features. The fused ring system is not perfectly planar. nih.gov Specifically, the five-membered cyclopentene (B43876) ring typically adopts a non-planar conformation to relieve ring strain.
In the closely related compound 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate, the five-membered ring exhibits an "envelope" conformation. nih.gov In this arrangement, four of the carbon atoms are nearly coplanar, while the fifth is significantly out of the plane. The degree of non-planarity is quantified by puckering parameters, such as the Cremer and Pople parameters Q(2) and φ(2). For the dibromo-analog, these have been determined as Q(2) = 0.279 Å and φ(2) = 290.5°. nih.gov These values provide a precise geometric description of the ring's pucker.
Table 2: Example Crystal Data for a Dihydroindene Derivative Data based on 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1423 |
| b (Å) | 8.6891 |
| c (Å) | 9.0028 |
| α (°) | 76.163 |
| β (°) | 68.105 |
| γ (°) | 86.397 |
The arrangement of molecules in a crystal lattice is governed by intermolecular forces. X-ray diffraction analysis elucidates how molecules of dihydroindene acetate systems pack together. In the absence of strong hydrogen bond donors, the crystal structure is typically stabilized by weaker interactions such as van der Waals forces and π–π stacking. nih.gov
When a molecule is chiral, X-ray crystallography can be used to determine its absolute and relative configuration. For a derivative of this compound containing a chiral center, crystallographic analysis of a single crystal can unambiguously establish the three-dimensional arrangement of substituents around that center. researchgate.net
This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms (like bromine) is used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). The determination of the Flack parameter is a common method to confidently assign the absolute configuration of the molecule in the crystal being studied. This provides a definitive stereochemical assignment that is crucial for understanding its biological or chemical activity.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the spatial arrangement of atoms and are therefore invaluable for the stereochemical analysis of chiral compounds like this compound. nih.govnih.gov
Detailed Research Findings
While specific experimental chiroptical data for this compound are not extensively reported in the public domain, the principles of chiroptical analysis can be applied to understand how its enantiomeric purity and absolute configuration would be determined. The analysis would typically involve a combined experimental and computational approach.
Determination of Enantiomeric Purity:
The enantiomeric purity of a sample of this compound can be determined by measuring the intensity of its chiroptical signal. For instance, the magnitude of the CD signal (Δε) at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. A calibration curve can be constructed by measuring the CD spectra of samples with known enantiomeric compositions. The enantiomeric excess of an unknown sample can then be determined by comparing its CD intensity to the calibration curve.
Hypothetical Data for Enantiomeric Purity Determination using ECD
| Sample | Enantiomeric Excess (%) | Measured Δε at λmax (nm) |
| 1 | 100% (R) | +5.0 |
| 2 | 50% (R) | +2.5 |
| 3 | Racemic | 0.0 |
| 4 | 50% (S) | -2.5 |
| 5 | 100% (S) | -5.0 |
| Unknown | To be determined | +3.7 |
This table illustrates the linear relationship between enantiomeric excess and the measured circular dichroism signal. An unknown sample with a Δε of +3.7 would be determined to have an enantiomeric excess of 74% in favor of the (R)-enantiomer.
Determination of Absolute Configuration:
The absolute configuration of this compound can be established by comparing its experimental chiroptical spectra with spectra predicted from quantum chemical calculations. nih.gov The process involves:
Conformational Analysis: Identifying all low-energy conformations of both the (R) and (S) enantiomers of the molecule. For substituted indans, ring puckering results in pseudoequatorial and pseudoaxial conformations of the substituent, which must be considered. nih.gov
Spectral Calculation: Calculating the theoretical ECD and VCD spectra for each stable conformer of both enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT).
Boltzmann Averaging: Generating a weighted average of the calculated spectra for each enantiomer based on the predicted conformational populations at a given temperature.
Comparison: Matching the experimentally measured spectrum with the calculated spectrum for the (R) or (S) enantiomer. A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Illustrative Comparison of Experimental and Calculated ECD Spectra
| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |
| 280 | +1.2 | +1.5 | -1.5 |
| 255 | -3.8 | -4.0 | +4.0 |
| 230 | +2.5 | +2.2 | -2.2 |
This table provides a simplified example of how experimental ECD data would be compared with calculated data for the (R) and (S) enantiomers. The positive and negative Cotton effects in the experimental spectrum align with those calculated for the (R)-enantiomer, leading to the assignment of the (R)-configuration.
The chiroptical properties of this compound are influenced by the electronic transitions of the brominated benzene (B151609) ring and the carbonyl group of the acetate moiety. The spatial relationship between these chromophores, dictated by the molecule's conformation, will govern the sign and intensity of the observed Cotton effects in the ECD spectrum. Similarly, the VCD spectrum will exhibit characteristic bands corresponding to the vibrational modes of the chiral structure, providing a detailed fingerprint of its stereochemistry.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Dihydro 1h Inden 2 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) Studies of Ground State Geometries
No published DFT studies are available that describe the optimized ground state geometry, bond lengths, or bond angles of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297).
Analysis of Electronic Effects of Bromine Substitution on the Indane System
There is no specific research analyzing the electronic effects, such as changes in electron density, orbital energies (HOMO-LUMO), or electrostatic potential, resulting from the bromine substitution at the 5-position of the indane system in this specific acetate compound.
Molecular Dynamics Simulations for Conformational Landscapes
No molecular dynamics simulation studies have been reported for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. Therefore, information regarding its conformational flexibility, preferred spatial arrangements, and dynamic behavior is currently unavailable.
Computational Studies of Reaction Mechanisms and Transition States
Prediction of Regioselectivity and Stereoselectivity in Reactions
There are no theoretical investigations predicting the regioselectivity or stereoselectivity of reactions involving this compound.
Prediction of Reactivity and Stability Profiles
In the absence of direct experimental and computational studies on this compound, theoretical methods provide a powerful tool for predicting its chemical behavior. By employing principles from computational chemistry and drawing analogies from studies on structurally related molecules, a comprehensive profile of the compound's reactivity and stability can be constructed. This section outlines the predicted electronic properties and reactivity indices based on established theoretical frameworks, such as Density Functional Theory (DFT).
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within the molecule, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack.
For this compound, the MEP is predicted to exhibit distinct regions of varying electrostatic potential:
Negative Potential: The highest electron density is expected to be localized on the oxygen atoms of the acetate group's carbonyl and ester functionalities. These sites, particularly the carbonyl oxygen, represent the most probable centers for electrophilic attack. The bromine atom, due to its lone pairs, will also contribute to a region of negative potential, though this is counteracted by its electronegativity. The π-electron cloud of the benzene (B151609) ring also creates a region of negative potential above and below the plane of the ring. dtic.mil
Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms. Furthermore, the carbon atom of the carbonyl group is expected to be highly electron-deficient due to the neighboring electronegative oxygen atoms, making it a primary site for nucleophilic attack. A region of positive potential, known as a "sigma-hole," may also be present on the bromine atom, opposite to the C-Br bond, which can lead to halogen bonding interactions. dtic.milnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. alrasheedcol.edu.iqmdpi.com
For this compound, the FMOs are predicted to be distributed as follows:
HOMO: The HOMO is likely to be localized primarily on the benzene ring and the bromine atom, reflecting the areas with the highest electron density and the most easily ionizable electrons.
LUMO: The LUMO is expected to be centered on the acetate group, particularly the antibonding π* orbital of the carbonyl group, as well as having contributions from the aromatic ring.
The presence of the electron-withdrawing bromine atom and the acetate group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 2,3-dihydro-1H-inden-2-yl acetate. researchgate.net The HOMO-LUMO energy gap is a key parameter for assessing the kinetic stability of the molecule. mdpi.com
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Moderate electron-donating capability |
| ELUMO | -1.0 to -2.0 | Moderate electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | High kinetic stability |
Ionization Potential (IP): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (EA): Approximated as -ELUMO, it is the energy released upon gaining an electron.
Electronegativity (χ): Calculated as (IP + EA) / 2, it measures the molecule's tendency to attract electrons.
Chemical Hardness (η): Calculated as (IP - EA) / 2, it indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1/η), it signifies the ease of electron cloud polarization.
Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the molecule's ability to act as an electrophile.
| Descriptor | Formula | Predicted Value Range | Interpretation |
|---|---|---|---|
| Ionization Potential (IP) | -EHOMO | 6.5 - 7.5 eV | Requires moderate energy to be oxidized |
| Electron Affinity (EA) | -ELUMO | 1.0 - 2.0 eV | Moderate ability to be reduced |
| Electronegativity (χ) | (IP + EA) / 2 | 3.75 - 4.75 eV | Good electron-accepting character |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.25 - 3.25 eV | High stability, low reactivity |
| Chemical Softness (S) | 1/η | 0.31 - 0.44 eV-1 | Low polarizability |
| Electrophilicity Index (ω) | χ² / (2η) | 2.17 - 3.17 eV | Strong electrophilic character |
f+(r): For nucleophilic attack, it identifies the sites most susceptible to gaining an electron. For this compound, the highest values of f+(r) are expected on the carbonyl carbon of the acetate group.
f-(r): For electrophilic attack, it pinpoints the sites most likely to donate an electron. The highest values of f-(r) are predicted to be on the oxygen atoms of the acetate group and potentially on the bromine atom and the carbon atoms of the aromatic ring.
f0(r): For radical attack, it indicates the sites most susceptible to radical reactions.
The combination of MEP, FMO, and Fukui function analyses provides a detailed and predictive understanding of the reactivity and stability of this compound, guiding its potential applications in synthetic chemistry.
Applications As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor for the Synthesis of Complex Indane Derivatives and Analogs
The dual functionality of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297) makes it an excellent starting material for a wide array of complex indane derivatives. The aryl bromide at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govuzh.ch Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce diverse substituents onto the aromatic core. For instance, the closely related precursor, 5-Bromo-2,3-dihydro-1H-inden-1-one, is known to be a key intermediate that participates in Suzuki coupling and Buchwald amination reactions. medchemexpress.com
Concurrently, the acetate group at the 2-position serves as a protected alcohol. Simple hydrolysis reveals the corresponding secondary alcohol, 5-Bromo-2,3-dihydro-1H-inden-2-ol, which can undergo a host of subsequent transformations. scbt.com These include oxidation to the corresponding ketone (5-bromo-2-indanone), esterification or etherification to introduce new functional groups, or nucleophilic substitution reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the indane scaffold.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group/Structure |
|---|---|---|---|
| C5-Bromo Group | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or vinyl substituent |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl substituent | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand | Amino or substituted amino group | |
| Heck Reaction | Alkenes, Pd catalyst, Base | Alkenyl substituent | |
| C2-Acetate Group (after hydrolysis to alcohol) | Oxidation | PCC, Swern, or Dess-Martin oxidation | Ketone (5-Bromo-2-indanone) |
| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH) | Ether linkage | |
| Mitsunobu Reaction | Nucleophile (e.g., azide, phenol), DEAD, PPh₃ | Inverted stereocenter with new substituent |
Utility in the Construction of Fused and Bridged Ring Systems
The indane framework can serve as a foundational element for the construction of more elaborate polycyclic systems. The presence of the aryl bromide in this compound is a key handle for intramolecular cyclization reactions to form fused and bridged rings. A prominent strategy in this regard is the intramolecular Heck reaction. wikipedia.orgorganicreactions.org This powerful transformation involves the palladium-catalyzed coupling of an aryl halide with an alkene tethered to the same molecule. organicreactions.orglibretexts.org
To utilize this strategy, the indane core must first be functionalized with an appropriate alkene-containing side chain. This can be achieved, for example, by etherifying the C2-hydroxyl group (after deacetylation) with an alkenyl halide. Alternatively, an alkenyl group can be installed at the C5 position via a Stille or Suzuki coupling, followed by attachment of a reactive tether at the C2 position. The subsequent intramolecular Heck reaction would then forge a new carbon-carbon bond, leading to the formation of a new ring fused onto the indane system. The regiochemical outcome of the cyclization (e.g., 5-exo vs. 6-exo) can often be controlled by the length and nature of the tether. wikipedia.orgresearchgate.net This methodology provides a reliable route to complex polycyclic structures that are prevalent in natural products. organicreactions.org
Development of Novel Indane-Based Heterocyclic Compounds
Heterocyclic compounds are of immense interest in medicinal chemistry. The 5-bromoindane scaffold provides a versatile entry point for the synthesis of novel indane-fused or indane-substituted heterocycles. The precursor to the title compound, 5-Bromo-2,3-dihydro-1H-inden-1-one, is a key starting material for building such systems. nih.gov For example, it can undergo condensation with hydrazine (B178648) or thiosemicarbazide (B42300) to form indenyl-hydrazones and indenyl-thiosemicarbazones, respectively. These intermediates can then be cyclized to afford a variety of heterocyclic rings, such as thiazoles and formazans linked to the indane core. nih.gov
Furthermore, the functional groups of this compound can be manipulated to participate in heterocycle synthesis. The acetate can be hydrolyzed to the alcohol, which can be oxidized to the ketone. This resulting 5-bromo-2-indanone can then be used in reactions analogous to those of the 1-indanone (B140024) isomer. Additionally, the C2 position can be converted to an amino group, yielding 5-bromo-2,3-dihydro-1H-inden-2-amine, nih.gov which is a valuable precursor for synthesizing nitrogen-containing heterocycles like pyrazoles or imidazoles. The bromine atom on the aromatic ring can also be converted, for instance, into a hydrazine group, opening pathways to fused heterocycles like indazoles. amanote.com
| Indane Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 5-Bromo-indan-1-one | Thiosemicarbazide | Indenyl-thiosemicarbazone | nih.gov |
| Indenyl-thiosemicarbazone | α-Haloketones | Indenyl-thiazole derivatives | nih.gov |
| 5-Bromo-indan-1-one | Hydrazine hydrate | Indenyl-hydrazone | nih.gov |
| 2-Acetyl-5-bromobenzofuran (analogous reactivity) | Hydrazonyl halides | 1,3,4-Thiadiazole derivatives | sciepub.com |
Scaffold for the Rational Design and Synthesis of Chemically Diverse Molecular Libraries
In drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The indane ring system is considered one such scaffold due to its rigid, well-defined three-dimensional structure and its presence in numerous bioactive molecules. tudublin.ieresearchgate.netresearchgate.net This rigidity reduces the entropic penalty upon binding to a target protein and allows for the precise spatial orientation of appended functional groups.
This compound is an ideal core structure for the combinatorial synthesis of molecular libraries. nih.gov It possesses two distinct and orthogonally reactive sites for diversification:
C5-Bromo Position: This site allows for the introduction of a wide range of substituents on the aromatic ring using robust and high-throughput compatible cross-coupling chemistries.
C2-Acetate/Alcohol Position: This site on the aliphatic ring can be modified to introduce another vector of diversity, exploring the space around the rigid core.
This two-pronged diversification strategy enables the generation of a large library of related compounds from a common intermediate. By systematically varying the building blocks at both positions, chemists can explore a vast chemical space to identify molecules with desired biological activities. nih.govrsc.org The resulting focused libraries of indane derivatives can be screened against various target families, such as kinases, proteases, or G-protein coupled receptors, accelerating the hit identification and lead optimization phases of drug discovery. tudublin.ieresearchgate.net
Future Research Trajectories for 5 Bromo 2,3 Dihydro 1h Inden 2 Yl Acetate Chemistry
Innovations in Green Chemistry Approaches for Synthesis
The future synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate (B1210297) will likely be guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Research in this area can be directed toward developing more sustainable methods for constructing the indane core and for the subsequent functionalization steps.
Current synthetic routes to indane frameworks often rely on classical methods like Friedel-Crafts reactions, which may use harsh catalysts and solvents. researchgate.net Future innovations could involve metal-free synthesis protocols, for instance, using Brønsted acid-catalyzed intermolecular cyclization. researchgate.net The use of acidic ionic liquids presents a promising alternative that can eliminate metallic reagents and simplify post-reaction work-up. researchgate.netacs.org
For the specific functionalization steps, research could focus on greener alternatives to traditional bromination and acetylation. Light-activated radical reactions or the use of reagents like N-bromosuccinimide (NBS) can provide more environmentally benign pathways for halogenation. nih.govnih.gov For the acetylation of the precursor, 5-bromo-2,3-dihydro-1H-inden-2-ol, future methods could replace traditional acylating agents with greener options like vinyl acetate, catalyzed by enzymes or benign chemical catalysts, thereby avoiding corrosive byproducts. semanticscholar.org
Table 1: Comparison of a Hypothetical Conventional vs. Green Synthesis Approach
| Parameter | Conventional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Core Synthesis | Friedel-Crafts acylation/cyclization using AlCl₃ in chlorinated solvents. | Brønsted acid ionic liquid catalysis in a recyclable solvent or solvent-free conditions. researchgate.netacs.org |
| Bromination | Elemental bromine with a Lewis acid catalyst. | N-bromosuccinimide (NBS) with a silica (B1680970) gel support or light-activated radical bromination. nih.govnih.gov |
| Acetylation | Acetic anhydride (B1165640) with pyridine. | Enzyme-catalyzed acetylation using vinyl acetate as the acyl donor. semanticscholar.org |
| Solvents | Chlorinated solvents (e.g., Dichloromethane), Pyridine. | Water, bio-derived solvents (e.g., Ethyl acetate), ionic liquids, or solvent-free conditions. acs.orgresearchgate.net |
| Atom Economy | Lower, due to stoichiometric reagents and protecting groups. | Higher, through catalytic routes and avoidance of derivatization. nih.gov |
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable toolkit for producing chiral molecules with high selectivity, operating under mild conditions. nih.gov For 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate, which possesses a key stereocenter at the C-2 position, enzyme-mediated processes represent a significant avenue for future research.
A primary focus would be the enantioselective synthesis of the precursor alcohol, 5-bromo-2,3-dihydro-1H-inden-2-ol. This can be achieved through the asymmetric reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. Research could explore a range of whole-cell biocatalysts, such as lactic acid bacteria (Lactobacillus species), or isolated oxidoreductase enzymes like alcohol dehydrogenases (ADHs). researchgate.netmagtech.com.cnnih.gov These biocatalysts can produce the desired (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess, which can then be esterified to the final product.
Alternatively, enzymatic kinetic resolution (EKR) presents another viable strategy. researchgate.net This could involve two main approaches:
Resolution of the racemic alcohol : Using a lipase (B570770) (e.g., from Candida antarctica) and an acyl donor (like vinyl acetate), one enantiomer of the alcohol could be selectively acetylated, leaving the other unreacted. scirp.org The resulting acetate and the remaining alcohol can then be separated.
Resolution of the racemic acetate : A lipase could be used to selectively hydrolyze one enantiomer of this compound in an aqueous medium, yielding one enantiomer of the alcohol and leaving the other enantiomer of the acetate untouched.
These biocatalytic methods avoid the need for chiral auxiliaries or expensive metal catalysts, making them highly attractive for industrial-scale production. mdpi.comtuhh.de
Table 2: Potential Biocatalytic Transformations
| Enzyme Class | Potential Application | Substrate | Product |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | 5-Bromo-2,3-dihydro-1H-inden-1-one | Enantiopure (R)- or (S)-5-bromo-2,3-dihydro-1H-inden-2-ol nih.gov |
| Lipase | Kinetic resolution via acylation | Racemic 5-bromo-2,3-dihydro-1H-inden-2-ol | Enantiopure acetate and unreacted alcohol enantiomer scirp.orgmdpi.com |
| Esterase/Lipase | Kinetic resolution via hydrolysis | Racemic this compound | Enantiopure alcohol and unreacted acetate enantiomer |
Advanced In Silico Screening and Design for Novel Reactivity
Computational, or in silico, methods are poised to accelerate the discovery of new reactions and derivatives of this compound. By modeling molecules and reactions on a computer, researchers can predict outcomes, optimize conditions, and design new compounds with desired properties before undertaking laboratory work.
One key area of application is predicting the reactivity of the bromo-indane scaffold. For instance, density functional theory (DFT) calculations can be used to predict the regioselectivity of further electrophilic aromatic substitutions on the benzene (B151609) ring, guiding the synthesis of di-substituted derivatives. nih.gov Similarly, computational models can predict the feasibility and outcomes of cross-coupling reactions at the bromine position, helping to select the most promising catalytic systems.
Furthermore, in silico tools can be used to explore the potential biological activity of the core scaffold. Given that many indane derivatives possess therapeutic properties, quantitative structure-activity relationship (QSAR) models and molecular docking simulations could be employed to screen virtual libraries of derivatives against various biological targets. researchgate.netucj.org.uaresearchgate.net This would enable the rational design of new molecules based on the this compound framework with potentially enhanced biological profiles, while also predicting ADME (absorption, distribution, metabolism, and excretion) and toxicity properties to filter out unfavorable candidates early in the discovery process. nih.gov
Table 3: Applications of In Silico Methods
| Method | Predicted Property/Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, activation energies, regioselectivity. | Optimizing bromination; predicting sites for further functionalization. nih.gov |
| Molecular Docking | Binding affinity and mode to biological targets (e.g., enzymes, receptors). | Identifying potential therapeutic applications for the indane scaffold. researchgate.net |
| QSAR | Predicting biological activity based on chemical structure. | Guiding the design of new derivatives with improved activity. ucj.org.ua |
| ADME/Toxicity Prediction | Pharmacokinetic properties and potential toxicity. | Early-stage filtering of drug candidates to reduce late-stage failures. nih.gov |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The fields of automated synthesis and high-throughput experimentation (HTE) offer the potential to dramatically accelerate the exploration of the chemical space around this compound. nce.ac.innih.gov These platforms use robotics and parallel processing to perform and analyze hundreds of reactions simultaneously, enabling rapid optimization and discovery. mpg.de
HTE would be particularly valuable for optimizing the synthesis of the core structure. For example, a 96-well plate format could be used to screen a wide array of catalysts, ligands, bases, and solvents for a key cross-coupling reaction involving the bromine atom (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings). mdpi.com This would rapidly identify optimal conditions for generating a diverse library of derivatives, a process that would be prohibitively time-consuming using traditional methods.
Once optimized, automated synthesis platforms could be programmed to execute multi-step syntheses of these derivatives. nih.govnih.gov Such a platform could start with the this compound core and perform a series of reactions in a pre-programmed, "push-button" fashion to generate a library of related small molecules for biological screening or materials science applications. chemrxiv.orgnih.gov This approach not only increases the speed and efficiency of synthesis but also improves reproducibility and allows chemists to focus on design and analysis rather than repetitive manual labor. researchgate.net
Table 4: Hypothetical HTE Screening for a Suzuki Coupling Reaction
| Variables | Conditions Screened in Parallel |
|---|---|
| Substrate | This compound |
| Coupling Partner | A library of 8 different boronic acids/esters. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, 2-MeTHF |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2,3-dihydro-1H-inden-2-yl acetate, and how can reaction yields be improved?
- Methodology : The compound is synthesized via esterification of 5-bromo-2,3-dihydro-1H-inden-2-ol using acetic anhydride under catalytic conditions. A reported protocol achieved 56% yield by employing column chromatography (hexane/ethyl acetate, 5:1) for purification . To enhance yields:
- Use anhydrous conditions to minimize hydrolysis.
- Optimize stoichiometry (e.g., 1.2 equivalents of acetic anhydride).
- Monitor reaction progress via TLC (petroleum ether–ethyl acetate, 4:1) .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Analytical Workflow :
- NMR : Key signals include δ 7.27–7.17 (m, aromatic H), 5.53 ppm (tt, acetate CH), and 2.03 ppm (s, acetate CH3) in H NMR. C NMR confirms the carbonyl at δ 171.24 ppm .
- GC-MS : Molecular ion peak at m/z 176.2 (CHO) with fragmentation patterns matching the indene-acetate backbone .
- Melting Point : Reported range 58.2–61.9°C for structurally similar esters .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?
- Experimental Insights :
- The bromine atom at position 5 facilitates Suzuki-Miyaura coupling but requires Pd(PPh)/KCO in THF/HO for efficient boronic acid insertion. Steric hindrance from the indene ring slows reactivity compared to planar aryl bromides .
- Data Table :
| Reaction Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(dba)/SPhos | 72% | |
| Vinylboronic ester | Pd(OAc)/XPhos | 65% |
Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?
- Software Recommendations :
- SHELXL : For small-molecule refinement, especially with high-resolution data. Its robustness in handling twinned crystals is well-documented .
- WinGX/ORTEP-3 : Graphical interfaces for modeling thermal ellipsoids and validating bond distances/angles (e.g., C-Br bond length: 1.89–1.92 Å) .
Q. How can researchers address discrepancies in NMR data across synthetic batches?
- Troubleshooting :
- Impurity Analysis : Use H-C HSQC to detect diastereomers or unreacted starting materials.
- Solvent Effects : CDCl shifts aromatic protons upfield by ~0.1 ppm compared to CDCl .
- Dynamic Effects : Conformational flexibility in the dihydroindene ring may cause splitting; low-temperature NMR (-40°C) resolves overlapping signals .
Methodological Challenges and Innovations
Q. What strategies mitigate decomposition during catalytic applications?
- Stabilization Techniques :
- Add radical inhibitors (e.g., BHT) to prevent bromine radical formation.
- Use low-temperature conditions (-20°C) for Cu-mediated couplings .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- DFT Workflow :
- Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G**) to identify electron-rich sites. The acetoxy group directs electrophiles to positions 4 and 7 .
Data Contradictions and Validation
Q. Why do GC-MS spectra occasionally show unexpected fragments (e.g., m/z 133.2)?
- Mechanistic Explanation :
- The base peak at m/z 133.2 corresponds to loss of the acetoxy group (CHO, 60 Da) followed by hydrogen rearrangement. Validate with high-resolution MS (HRMS-ESI) .
Research Applications
Q. How is this compound utilized in designing bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
